![molecular formula C21H25N5O2 B2762969 4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1208637-82-4](/img/structure/B2762969.png)

4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

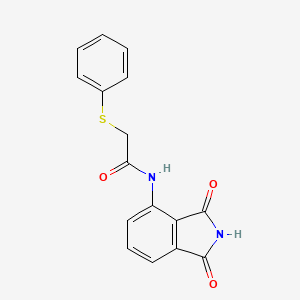

4-(1H-benzo[d]imidazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a chemical compound that has shown potential in scientific research applications. It is a member of the benzimidazole family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Research on benzimidazole derivatives and related heterocyclic compounds has shown a broad range of applications, particularly in the development of pharmaceuticals with anti-inflammatory, analgesic, antimicrobial, and antiviral activities. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, and oxadiazepines, showcasing their potential as COX inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similar research efforts have focused on the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives with notable antimycobacterial activity (Lv et al., 2017).

Antimicrobial and Antiviral Properties

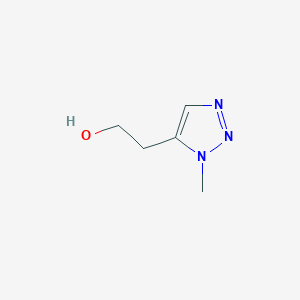

Compounds like 1,2,4-triazole derivatives and nitroimidazole derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties, respectively. These studies underline the potential of heterocyclic compounds in treating infectious diseases and their role in developing new therapeutic agents with targeted biological activities (Bektaş et al., 2007); (Al-Masoudi et al., 2007).

Novel Drug Design and Synthesis

There's ongoing research in the design and synthesis of new chemical entities for various pharmacological targets. For example, studies on pyridine derivatives have explored their antimicrobial activity, providing a basis for the development of new drugs to combat resistant microbial strains (Patel et al., 2011). Another area of research includes the development of radiopharmaceuticals using mixed ligand tricarbonyl complexes, illustrating the application of complex heterocyclic compounds in diagnostic imaging (Mundwiler et al., 2004).

Mechanism of Action

Target of Action

It is known that benzimidazole compounds often interact with biological targets such as tubulin and various enzymes . These targets play crucial roles in cellular processes such as cell division and metabolic pathways.

Mode of Action

Benzimidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein structures . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell division and various metabolic processes .

Result of Action

Based on the potential targets and modes of action mentioned above, the compound could potentially disrupt cell division or alter metabolic processes .

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-28-17-8-6-16(7-9-17)10-11-22-21(27)26-14-12-25(13-15-26)20-23-18-4-2-3-5-19(18)24-20/h2-9H,10-15H2,1H3,(H,22,27)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHRNVRYFVBNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide](/img/structure/B2762899.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2762905.png)

![5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2762906.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2762907.png)

![8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2762908.png)